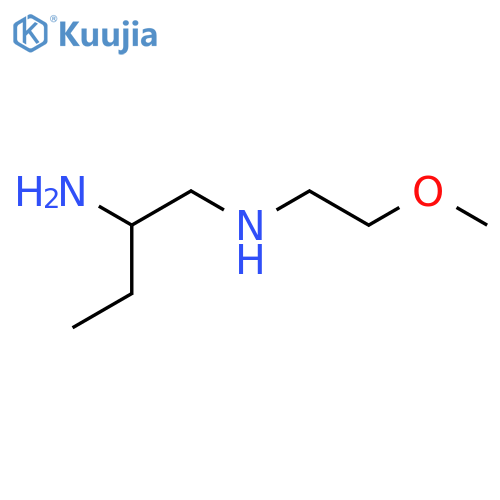Cas no 1248912-86-8 ((2-Aminobutyl)(2-methoxyethyl)amine)

1248912-86-8 structure
商品名:(2-Aminobutyl)(2-methoxyethyl)amine
CAS番号:1248912-86-8
MF:C7H18N2O
メガワット:146.230621814728
CID:5296333
(2-Aminobutyl)(2-methoxyethyl)amine 化学的及び物理的性質
名前と識別子
-
- (2-aminobutyl)(2-methoxyethyl)amine
- n1-(2-Methoxyethyl)butane-1,2-diamine
- 1,2-Butanediamine, N1-(2-methoxyethyl)-
- (2-Aminobutyl)(2-methoxyethyl)amine
-
- インチ: 1S/C7H18N2O/c1-3-7(8)6-9-4-5-10-2/h7,9H,3-6,8H2,1-2H3
- InChIKey: NCJCJQVRCBKWPP-UHFFFAOYSA-N
- ほほえんだ: O(C)CCNCC(CC)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 68.6
- トポロジー分子極性表面積: 47.3
- 疎水性パラメータ計算基準値(XlogP): -0.3
(2-Aminobutyl)(2-methoxyethyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068524-1g |
(2-Aminobutyl)(2-methoxyethyl)amine |
1248912-86-8 | 95% | 1g |
¥4697.0 | 2024-04-18 | |
| Enamine | EN300-766280-1.0g |
(2-aminobutyl)(2-methoxyethyl)amine |
1248912-86-8 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
| Enamine | EN300-766280-0.05g |
(2-aminobutyl)(2-methoxyethyl)amine |
1248912-86-8 | 95.0% | 0.05g |
$348.0 | 2025-03-21 | |
| Enamine | EN300-766280-5.0g |
(2-aminobutyl)(2-methoxyethyl)amine |
1248912-86-8 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
| Enamine | EN300-766280-0.5g |
(2-aminobutyl)(2-methoxyethyl)amine |
1248912-86-8 | 95.0% | 0.5g |
$397.0 | 2025-03-21 | |
| Enamine | EN300-766280-0.25g |
(2-aminobutyl)(2-methoxyethyl)amine |
1248912-86-8 | 95.0% | 0.25g |
$381.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374295-250mg |
n1-(2-Methoxyethyl)butane-1,2-diamine |
1248912-86-8 | 95% | 250mg |
¥21842.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374295-1g |
n1-(2-Methoxyethyl)butane-1,2-diamine |
1248912-86-8 | 95% | 1g |
¥25455.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374295-100mg |
n1-(2-Methoxyethyl)butane-1,2-diamine |
1248912-86-8 | 95% | 100mg |
¥19393.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374295-500mg |
n1-(2-Methoxyethyl)butane-1,2-diamine |
1248912-86-8 | 95% | 500mg |
¥22800.00 | 2024-08-09 |
(2-Aminobutyl)(2-methoxyethyl)amine 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
1248912-86-8 ((2-Aminobutyl)(2-methoxyethyl)amine) 関連製品
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
